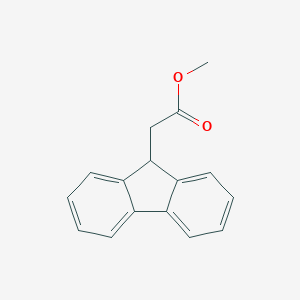
methyl 2-(9H-fluoren-9-yl)acetate
Vue d'ensemble
Description
Methyl 2-(9H-fluoren-9-yl)acetate, also known as MFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MFA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 244.28 g/mol.
Mécanisme D'action
Methyl 2-(9H-fluoren-9-yl)acetate has been shown to interact with various cellular targets, including enzymes and receptors. It is believed that methyl 2-(9H-fluoren-9-yl)acetate exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. methyl 2-(9H-fluoren-9-yl)acetate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Effets Biochimiques Et Physiologiques
Methyl 2-(9H-fluoren-9-yl)acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. methyl 2-(9H-fluoren-9-yl)acetate has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Additionally, methyl 2-(9H-fluoren-9-yl)acetate has been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(9H-fluoren-9-yl)acetate has several advantages for use in lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it useful for detection and imaging studies. However, methyl 2-(9H-fluoren-9-yl)acetate also has some limitations. It is sensitive to light and air, which can lead to degradation over time. Additionally, methyl 2-(9H-fluoren-9-yl)acetate has low solubility in water, which can limit its potential applications in aqueous environments.
Orientations Futures
There are several future directions for the study of methyl 2-(9H-fluoren-9-yl)acetate. One potential area of research is the development of methyl 2-(9H-fluoren-9-yl)acetate-based sensors for the detection of environmental pollutants. Additionally, methyl 2-(9H-fluoren-9-yl)acetate could be used as a building block for the synthesis of new organic materials with potential applications in electronics and photonics. Finally, further studies are needed to explore the potential therapeutic applications of methyl 2-(9H-fluoren-9-yl)acetate, particularly in the areas of neurodegenerative diseases and inflammation.
Conclusion:
Methyl 2-(9H-fluoren-9-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its fluorescent properties, ease of synthesis, and potential therapeutic applications make it a promising compound for future research. While there are some limitations to its use, further studies are needed to fully explore the potential of methyl 2-(9H-fluoren-9-yl)acetate.
Méthodes De Synthèse
The synthesis of methyl 2-(9H-fluoren-9-yl)acetate involves the reaction between fluorene and methyl chloroacetate in the presence of a catalyst. The reaction is carried out under reflux in anhydrous conditions using a suitable solvent. The product is then purified using column chromatography to obtain pure methyl 2-(9H-fluoren-9-yl)acetate.
Applications De Recherche Scientifique
Methyl 2-(9H-fluoren-9-yl)acetate has been extensively studied for its potential applications in various fields of science. It has been used as a fluorescent probe for the detection of metal ions, as a building block for the synthesis of organic materials, and as a precursor for the synthesis of other biologically active compounds. methyl 2-(9H-fluoren-9-yl)acetate has also been used in the development of sensors for the detection of environmental pollutants and in the study of cellular signaling pathways.
Propriétés
IUPAC Name |
methyl 2-(9H-fluoren-9-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-16(17)10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTQKAIVLZAUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352896 | |
| Record name | ST50989886 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(9H-fluoren-9-yl)acetate | |
CAS RN |
174770-81-1 | |
| Record name | ST50989886 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



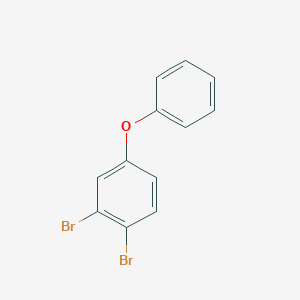

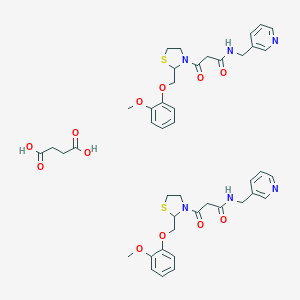
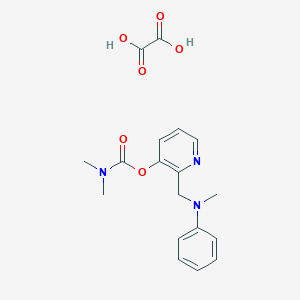
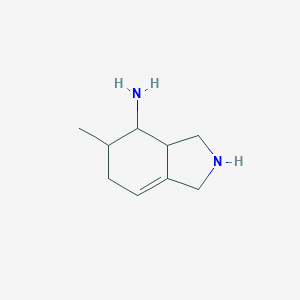
![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)

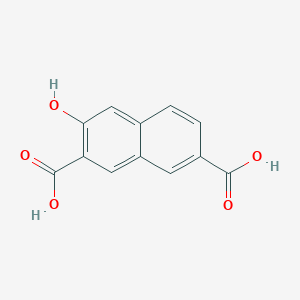

![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)

![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)

![5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B64759.png)